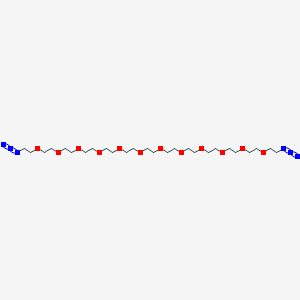
1,38-Diazido-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azido-PEG12-azide is a chemical compound that consists of a polyethylene glycol (PEG) chain of 12 repeating units, with an azide group (-N3) attached to both ends. This bifunctional molecule is widely used in click chemistry due to its ability to react with alkynes, forming stable triazole rings. The hydrophilic PEG spacer increases solubility in aqueous media, making it useful in various biological and chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: Azido-PEG12-azide can be synthesized through the reaction of PEG-diamine with azide-containing reagents. The process typically involves the following steps:
Activation of PEG-diamine: The PEG-diamine is activated using reagents such as N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC).
Azide Introduction: The activated PEG-diamine is then reacted with an azide-containing compound, such as sodium azide (NaN3), to introduce the azide groups at both ends of the PEG chain.
Industrial Production Methods: Industrial production of Azido-PEG12-azide involves scaling up the laboratory synthesis methods, ensuring high purity and consistency. The process is typically carried out under controlled conditions to avoid side reactions and impurities.
化学反応の分析
Types of Reactions: Azido-PEG12-azide primarily undergoes click chemistry reactions, particularly the azide-alkyne cycloaddition (CuAAC, RuAAC, and SPAAC). It can also participate in reduction reactions to form primary amines.
Common Reagents and Conditions:
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC): Requires a copper(I) catalyst and a suitable solvent, such as THF or water.
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC): Uses a ruthenium catalyst and can be performed in aqueous or organic solvents.
Strain-promoted azide-alkyne cycloaddition (SPAAC): Does not require a catalyst and can be performed in a variety of solvents.
Major Products Formed: The primary product of these reactions is a triazole ring, which is highly stable and forms the basis for many bioconjugation and material science applications.
科学的研究の応用
Azido-PEG12-azide is extensively used in scientific research due to its versatility and biocompatibility:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the creation of new materials and coatings with enhanced properties.
作用機序
The mechanism of action of Azido-PEG12-azide involves the formation of triazole rings through azide-alkyne cycloaddition reactions. The azide group reacts with an alkyne to form a stable triazole, which can be used to link various molecules together. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with functional groups on biomolecules or materials.
類似化合物との比較
Azido-PEG12-azide is similar to other PEG-based azides, such as Azido-PEG4-azide and Azido-PEG20-azide. its unique feature is the length of the PEG spacer, which provides better solubility and flexibility in various applications. Other similar compounds include:
Azido-PEG4-azide: Shorter PEG chain, used in smaller-scale applications.
Azido-PEG20-azide: Longer PEG chain, used in applications requiring greater molecular flexibility.
Azido-PEG12-azide stands out due to its optimal balance of solubility, reactivity, and biocompatibility, making it a valuable tool in scientific research and industrial applications.
特性
分子式 |
C26H52N6O12 |
|---|---|
分子量 |
640.7 g/mol |
IUPAC名 |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C26H52N6O12/c27-31-29-1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-30-32-28/h1-26H2 |
InChIキー |
ZVBDIRJRLQZIDR-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


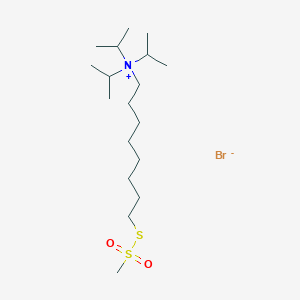
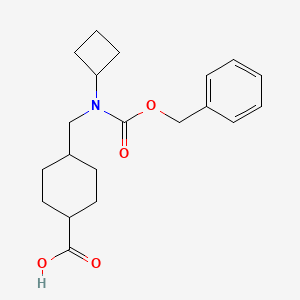
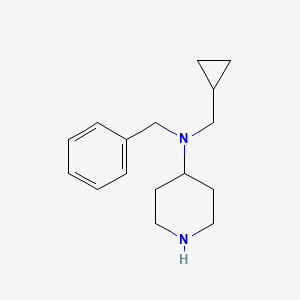

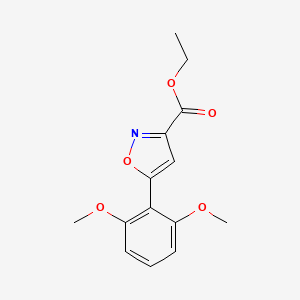
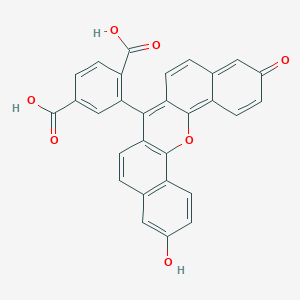
![N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3,5-diiodo-benzamide;Rafoxanide](/img/structure/B15338894.png)

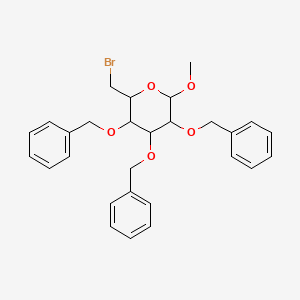


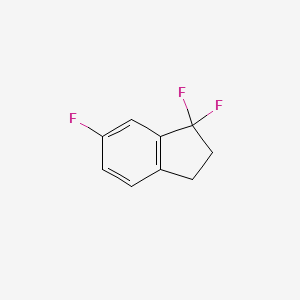
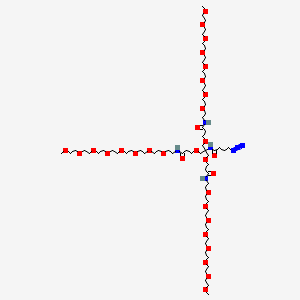
![3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B15338946.png)
